Furaltadone-D5

Vue d'ensemble

Description

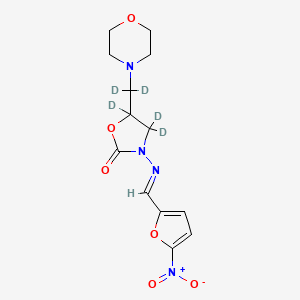

Furaltadone-D5 is a complex organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes deuterium-labeled oxazolidinone and morpholine moieties, as well as a nitrofuran group. The presence of deuterium atoms makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.

Applications De Recherche Scientifique

Furaltadone-D5 has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in studies involving isotopic labeling and tracing to investigate metabolic pathways and enzyme mechanisms.

Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive bacteria.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Analyse Biochimique

Biochemical Properties

Furaltadone-D5 is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process

Cellular Effects

Furaltadone has been tested on various cell lines, including HEp-2, Caco-2, and V79, with toxicity endpoints such as cell viability and growth, colony-forming ability, LDH release, and O2 consumption

Molecular Mechanism

Nitrofurans, the family of antibiotics to which Furaltadone belongs, are known to inhibit several cellular processes in bacteria

Temporal Effects in Laboratory Settings

It is known that the analysis of nitrofurans, including Furaltadone, can be time-consuming due to the need for overnight derivatisation and double liquid–liquid extraction

Dosage Effects in Animal Models

It is known that Furaltadone has been detected in animal tissues, indicating its use in animal cultivation

Metabolic Pathways

It is known that Furaltadone is extensively and rapidly metabolized, making it difficult to detect in animal tissues

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Furaltadone-D5 typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

Introduction of Deuterium Atoms: Deuterium atoms are introduced through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium using deuterated reagents.

Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

Addition of the Nitrofuranyl Group: The nitrofuran group is added through a condensation reaction with a nitrofuran aldehyde, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Furaltadone-D5 undergoes various chemical reactions, including:

Oxidation: The nitrofuran group can undergo oxidation reactions, leading to the formation of nitroso and nitro derivatives.

Reduction: The nitrofuran group can also be reduced to form amino derivatives.

Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxazolidinone derivatives.

Mécanisme D'action

The mechanism of action of Furaltadone-D5 involves its interaction with specific molecular targets and pathways. The nitrofuran group is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the oxazolidinone ring can inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Furaltadone-D5 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. Additionally, the presence of the nitrofuran group provides it with potential antimicrobial properties, distinguishing it from other oxazolidinones.

Activité Biologique

Furaltadone-D5 is a deuterated derivative of furaltadone, a nitrofuran antibiotic used in veterinary medicine. The compound is primarily studied for its biological activity, particularly its genotoxic effects and the implications of its metabolites in food safety and animal health. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

Genotoxicity and Mutagenicity

Furaltadone has been shown to exhibit significant genotoxicity. Studies indicate that it is a strong bacterial mutagen and can induce mutations in mammalian cells. The mechanism behind this activity involves nitroreduction and redox cycling, leading to the generation of reactive oxygen species, which can damage cellular components including DNA .

Key Findings:

- Bacterial Mutagen : Demonstrated strong mutagenic effects in bacterial assays.

- Mammalian Cell Mutations : Induces mutations in mammalian cells, raising concerns about its safety in food products derived from treated animals.

Metabolism and Residue Detection

Furaltadone is metabolized in vivo, producing several metabolites that can persist in animal tissues. High levels of these metabolites have been detected shortly after treatment, with some remaining detectable for extended periods (up to 45 days) in muscle, liver, and kidney tissues .

Table 1: Metabolite Persistence in Tissues

| Tissue Type | Detection Period (Days) | Metabolite Concentration (mg/kg) |

|---|---|---|

| Muscle | Up to 45 | High |

| Liver | Faster decrease | Moderate |

| Kidney | Faster decrease | Moderate |

Case Studies on Residue Analysis

Research has highlighted the presence of furaltadone residues in animal products from regions such as Vietnam, China, and Brazil. These studies emphasize the need for robust detection methods due to the instability of the parent compound and the formation of more stable metabolites like 3-amino-2-oxazolidinone (AOZ) .

Case Study Highlights:

- Residue Stability : AOZ is more stable than furaltadone itself, making it a suitable marker for residue testing.

- Health Implications : The presence of these residues raises concerns regarding potential genotoxic effects upon human consumption.

Toxicological Insights

Furaltadone and its metabolites have been linked to various toxicological effects. Notably, studies involving animal models have reported adverse effects on reproductive health, including toxicity to testes at doses as low as 10 mg/kg body weight per day .

Table 2: Toxicological Effects Observed

| Effect Type | Observed Dose (mg/kg b.w.) | Animal Model |

|---|---|---|

| Testicular Toxicity | 10 | Rats |

| Embryotoxicity | 200 | Mice |

| Hemolytic Anemia | Variable | Humans |

Analytical Techniques for Detection

Advancements in analytical techniques have improved the detection of furaltadone and its metabolites. Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are now being employed to quantify these compounds in food samples .

Key Techniques:

- LC-MS : Allows for sensitive detection of nitrofuran residues.

- UHPLC-MS/MS : Offers high-resolution analysis suitable for regulatory compliance.

Propriétés

IUPAC Name |

4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i8D2,9D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQVOQKFMFRVGR-JDUWRFKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015855-64-7 | |

| Record name | 1015855-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.